molecular formula C6H12O B13957325 2-Methoxy-1-pentene CAS No. 53119-70-3

2-Methoxy-1-pentene

Cat. No.: B13957325
CAS No.: 53119-70-3
M. Wt: 100.16 g/mol
InChI Key: HOBMRFOADKWGMD-UHFFFAOYSA-N
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Description

2-Methoxy-1-pentene is an organic compound with the molecular formula C6H12O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is also known as 1-Pentene, 2-methoxy- and has a molecular weight of 100.1589 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-pentene can be synthesized through various methods. One common approach involves the reaction of 1,3-pentadiene isomers with methanol in the presence of a catalyst. This reaction typically occurs in a liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high efficiency and purity. The choice of catalyst and reaction conditions can significantly impact the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

    Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methoxy-substituted alcohols, aldehydes, or acids.

    Reduction: Saturated hydrocarbons like 2-methoxypentane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-1-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-pentene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The presence of the methoxy group influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

    1-Pentene: A simple alkene with a similar carbon chain but without the methoxy group.

    2-Methoxy-2-pentene: Another methoxy-substituted pentene with the methoxy group at a different position.

    2-Methyl-1-pentene: A structurally similar compound with a methyl group instead of a methoxy group.

Uniqueness: 2-Methoxy-1-pentene is unique due to the presence of the methoxy group at the second carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

53119-70-3

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-methoxypent-1-ene

InChI

InChI=1S/C6H12O/c1-4-5-6(2)7-3/h2,4-5H2,1,3H3

InChI Key

HOBMRFOADKWGMD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)OC

Origin of Product

United States

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